![molecular formula C22H26ClN3O3 B2951818 N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 942012-31-9](/img/structure/B2951818.png)
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, commonly known as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMO is a small molecule inhibitor that has been shown to target a specific protein, which makes it a promising candidate for drug development.
Mecanismo De Acción
CMO works by binding to a specific protein, which inhibits its activity. This protein is involved in cell growth and division, making it an attractive target for cancer therapy. By inhibiting this protein, CMO can slow down or stop the growth of cancer cells.
Biochemical and physiological effects:
CMO has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low binding affinity for other proteins, which reduces the likelihood of off-target effects. CMO has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CMO is its specificity for a particular protein, which makes it a promising candidate for drug development. However, one limitation is that it may not be effective in all types of cancer, as the target protein is not overexpressed in all types of cancer cells.
Direcciones Futuras
1. Further studies are needed to determine the optimal dosage and administration of CMO for therapeutic use.
2. More research is needed to determine the potential use of CMO in combination with other cancer therapies.
3. Studies are needed to determine the potential use of CMO in treating other diseases, such as neurodegenerative diseases.
4. Further studies are needed to determine the long-term effects of CMO on human health.
5. Studies are needed to determine the potential use of CMO in veterinary medicine.
Métodos De Síntesis
The synthesis of CMO involves a multistep process that includes the reaction of 2-chlorobenzylamine with p-tolualdehyde to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with oxalyl chloride to form the oxalamide.
Aplicaciones Científicas De Investigación
CMO has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific protein that is overexpressed in many types of cancer. CMO has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-16-6-8-17(9-7-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-18-4-2-3-5-19(18)23/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOWYIXEZXURGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.